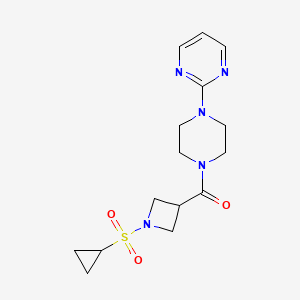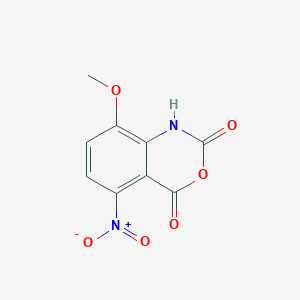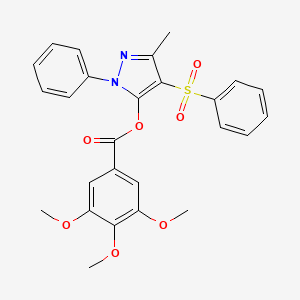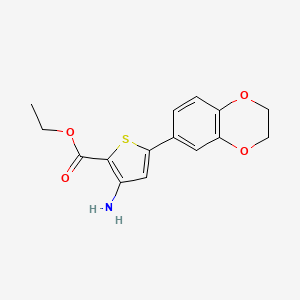
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole” is an organic compound containing a dichloromethyl group, a phenyl group, and an oxadiazole ring . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dichloromethyl groups . For instance, a compound with a similar structure, 2-dichloromethyl-2- p -nitrophenyl-1,3-dioxane, was synthesized through microwave-irradiated acetalization followed by insertion of dichlorocarbene .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the oxadiazole ring and the dichloromethyl and phenyl groups . The structure of similar compounds has been determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
The dichloromethyl group in this compound is likely to be highly reactive . Dichloromethane, a compound containing a similar group, undergoes a variety of reactions, including with hydroxide to form a chloroform carbanion, which can then form dichlorocarbene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For instance, dichloromethane, which contains a dichloromethyl group, is a colorless, volatile liquid with a chloroform-like odor .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- Application : These compounds can participate in various organic transformations, such as cycloadditions, cyclizations, and rearrangements. For instance, they may act as catalysts in the synthesis of heterocyclic compounds .
Zinc Oxide (ZnO) Crystal Growth
- Application : By using DMMME-based compounds, researchers can facilitate the controlled synthesis of ZnO single crystals, which find applications in optoelectronics, sensors, and photocatalysis .
Drug Discovery and Medicinal Chemistry
- Application : Researchers investigate their potential as scaffolds for designing novel drugs. The presence of the oxadiazole ring system in these compounds makes them attractive candidates for drug development .
Supramolecular Chemistry and Host-Guest Interactions
- Application : Their ability to interact with cyclodextrins (such as α-, β-, and γ-cyclodextrins) allows for the design of host-guest systems. These complexes have applications in drug delivery, separation, and molecular recognition .
Materials Science and Surface Modification
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact target can vary depending on the specific derivative and its molecular structure.
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets due to their versatile structure . The dichloromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes or proteins.
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biochemical processes, including protein synthesis, enzyme activity, and cell division
Pharmacokinetics
The dichloromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution . The oxadiazole ring could also be metabolized by various enzymes, affecting the compound’s bioavailability .
Result of Action
Oxadiazole derivatives are known to exhibit various biological activities, potentially leading to cell death in bacteria, fungi, or cancer cells . The exact effects can vary depending on the specific derivative and its molecular structure.
Action Environment
The action of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability and efficacy could be affected by changes in pH or temperature. The presence of other molecules could also influence the compound’s interaction with its targets .
Eigenschaften
IUPAC Name |
2-(dichloromethyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)9-13-12-8(14-9)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODGXHELFEINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)


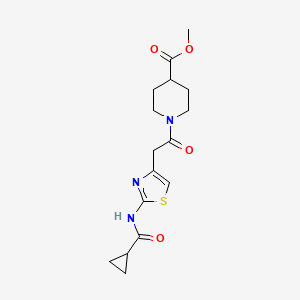
![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
